molecular formula C16H11N5O2S2 B2561033 N-(1,3-benzothiazol-2-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide CAS No. 892044-25-6

N-(1,3-benzothiazol-2-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B2561033
CAS No.: 892044-25-6
M. Wt: 369.42
InChI Key: JYCZKHBURBSPOA-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a benzothiazole core linked via a sulfanyl-acetamide bridge to a pyridinyl-substituted 1,3,4-oxadiazole ring. This structure combines pharmacophoric motifs associated with diverse biological activities, including enzyme inhibition and antimicrobial effects .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2S2/c22-13(19-15-18-11-5-1-2-6-12(11)25-15)9-24-16-21-20-14(23-16)10-4-3-7-17-8-10/h1-8H,9H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCZKHBURBSPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(O3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-2-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the formation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide in the presence of an alkylating agent

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Antibacterial Activity

One of the primary applications of N-(1,3-benzothiazol-2-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is its antibacterial activity . Studies have demonstrated that this compound exhibits significant effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) reported are around 250 µg/mL, indicating its potential as a therapeutic agent for bacterial infections .

Anticancer Properties

Emerging research suggests that this compound may also possess anticancer properties . Similar compounds in the benzothiazole family have shown promise in inducing cell cycle arrest in various cancer cell lines. The structural features of this compound suggest it may inhibit specific pathways involved in cancer progression .

Case Studies

Several studies have evaluated the anticancer potential of benzothiazole derivatives:

  • A study indicated that derivatives with similar structures could induce apoptosis in cancer cells through the activation of caspases .

Other Biological Activities

Beyond antibacterial and anticancer applications, this compound may exhibit other biological activities:

  • Antifungal Activity : Preliminary investigations suggest potential antifungal effects against strains such as Candida albicans. Further studies are required to establish efficacy and mechanisms .

Mechanism of Action

The mechanism by which N-(1,3-benzothiazol-2-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide exerts its effects involves interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound’s structural analogs differ primarily in heterocyclic substituents and aryl/alkyl modifications. Key comparisons include:

Table 1: Molecular Properties of Selected Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target: N-(1,3-Benzothiazol-2-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide* C₁₄H₁₁N₅O₂S₂ (inferred) ~349.4 (calculated) Not reported
2-{[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide C₁₂H₉N₅O₂S₂ 319.36 Not reported
N-(3-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (7d) C₁₆H₁₇N₅O₂S₂ 375 134–178
N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) C₂₁H₂₀N₄O₂S 378 142

Notes:

  • The target compound’s benzothiazole group increases molecular weight compared to thiazole analogs (e.g., 319.36 vs. ~349.4 g/mol) .
  • Melting points for benzothiazole derivatives are unreported but may align with analogs (e.g., 134–178°C) .
Enzyme Inhibition and Anticancer Activity
  • SIRT2 Inhibition : Oxadiazole-arylthioacetamide derivatives (e.g., N-(5-(pyrimidin-2-yl-methyl)-oxadiazol-2-yl)-2-(arylthio)acetamide) exhibit SIRT2 inhibition, relevant to cancer and neurodegeneration .
  • Cytotoxicity : Thiadiazole analogs (e.g., compound 7d in ) show IC₅₀ values as low as 1.8 µM against Caco-2 cells, suggesting structural modifications (e.g., benzothiazole vs. thiadiazole) influence potency.
Antimicrobial and Antioxidant Effects
  • Benzofuran-Oxadiazole Derivatives : Compounds like 2-((5-Benzofuran-2-yl)-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide demonstrate antimicrobial activity via laccase catalysis .
  • Antioxidant Activity : Thiazole/oxadiazole hybrids (e.g., compounds 7c–7f ) exhibit free radical scavenging, though data for the benzothiazole analog is lacking.

Spectral and Analytical Data

  • IR/NMR : Analogs such as 8e show characteristic peaks for N-H (3260 cm⁻¹), C=O (1680 cm⁻¹), and C-S (680 cm⁻¹). The target compound’s benzothiazole ring would introduce distinct aromatic C-H stretches (~3050 cm⁻¹) and S-heterocycle vibrations .
  • Mass Spectrometry : EI-MS data for similar compounds (e.g., m/z 375 for 7d ) align with expected fragmentation patterns of the acetamide-oxadiazole scaffold.

Discussion of Key Differences

Heterocyclic Core Impact: Benzothiazole vs. Pyridinyl vs. Indolyl Substituents: Pyridinyl groups (target compound) may offer better solubility in aqueous media than bulkier indolyl groups (e.g., 8g ).

Biological Activity Gaps :

  • While thiadiazole and indolyl analogs show cytotoxicity , the target compound’s bioactivity remains uncharacterized in the provided evidence.

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound that incorporates both benzothiazole and oxadiazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features:

  • Benzothiazole ring : Known for its antimicrobial and anticancer properties.
  • Oxadiazole ring : Associated with various biological activities including anti-inflammatory and anticancer effects.
  • Pyridine moiety : Often enhances the pharmacological profile of compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds featuring benzothiazole and oxadiazole structures. For instance, derivatives of 1,2,4-oxadiazoles have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
5aMCF-70.65Induces apoptosis via p53 activation
5bU-9372.41Caspase pathway activation

These findings suggest that the incorporation of a benzothiazole moiety in this compound may enhance its anticancer properties by similar mechanisms as observed in other derivatives .

Antimicrobial Activity

The antimicrobial efficacy of compounds with similar structures has been explored extensively. For example, derivatives containing oxadiazole rings demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for these compounds were found to be in the range of:

CompoundBacteriaMIC (µg/mL)
Compound AE. coli32
Compound BBacillus subtilis16

This suggests that this compound may also possess antimicrobial properties worth investigating further .

Apoptosis Induction

Studies on related compounds have indicated that they induce apoptosis through various pathways:

  • Activation of p53 : This tumor suppressor protein plays a crucial role in regulating the cell cycle and inducing apoptosis.
  • Caspase Activation : The cleavage of caspases leads to programmed cell death.

Molecular Docking Studies

Molecular docking studies have revealed that compounds with similar structures exhibit strong binding affinities to target proteins involved in cancer progression. The hydrophobic interactions between aromatic rings and amino acid residues are critical for their efficacy .

Case Studies

  • Study on 1,2,4-Oxadiazole Derivatives : A series of derivatives were synthesized and tested for their biological activity against cancer cell lines. Compounds exhibited IC50 values significantly lower than standard chemotherapy agents like doxorubicin .
  • Antimicrobial Screening : A range of oxadiazole derivatives was screened against bacterial strains, showing promising results particularly against resistant strains .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(1,3-benzothiazol-2-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide?

  • Methodology : The compound can be synthesized via modified Schotten-Baumann reactions, which involve coupling thiol-containing intermediates (e.g., 1,3,4-oxadiazole-2-thiol derivatives) with acetamide precursors. Key steps include cyclization of hydrazide intermediates to form the oxadiazole ring and subsequent sulfanyl linkage formation. Characterization of intermediates via NMR and FTIR ensures structural fidelity .

Q. How is the compound characterized to confirm its structural identity and purity?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR (1H/13C) to verify proton environments and carbon frameworks.
  • FTIR to identify functional groups (e.g., C=O, C-S).
  • LCMS for molecular weight confirmation and purity assessment.
  • Elemental analysis to validate stoichiometry .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • Methodology :

  • MTT assay for cytotoxicity screening against cancer cell lines.
  • Enzyme inhibition assays (e.g., carbonic anhydrase or kinase inhibition) using spectrophotometric methods to monitor substrate conversion.
  • Free radical scavenging assays (e.g., DPPH or ABTS) to assess antioxidant potential .

Q. How do researchers address solubility challenges during biological testing?

  • Methodology : Solubility is optimized using co-solvents (e.g., DMSO) or surfactants (e.g., Tween-80). Dynamic light scattering (DLS) or HPLC-based stability studies ensure compound integrity in aqueous buffers. Micellar or liposomal encapsulation may enhance bioavailability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the sulfanyl acetamide intermediate?

  • Methodology : Employ design of experiments (DoE) to test variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Computational tools (e.g., density functional theory) predict transition states to identify rate-limiting steps. Real-time monitoring via HPLC ensures reaction progression .

Q. What strategies are used to resolve contradictory bioactivity data across different cell lines?

  • Methodology :

  • Validate assay reproducibility using standardized protocols (e.g., ATP-based viability assays alongside MTT).
  • Perform metabolic profiling to assess cell line-specific uptake or efflux mechanisms.
  • Cross-reference with proteomic data to identify target expression variability .

Q. How is structure-activity relationship (SAR) analysis conducted to guide derivative design?

  • Methodology : Synthesize analogs with modifications to the benzothiazole, oxadiazole, or pyridinyl moieties. Test derivatives in parallel assays to correlate structural changes (e.g., electron-withdrawing groups on the pyridine ring) with activity trends. Molecular docking predicts binding interactions with target proteins .

Q. What computational approaches are integrated into the synthesis and optimization process?

  • Methodology :

  • Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states.
  • Molecular dynamics simulations assess ligand-protein binding stability.
  • Machine learning algorithms analyze high-throughput screening data to prioritize synthetic targets .

Q. How are novel derivatives designed to enhance metabolic stability while retaining activity?

  • Methodology : Introduce bioisosteric replacements (e.g., replacing the pyridinyl group with a substituted phenyl ring) to reduce cytochrome P450-mediated degradation. Pharmacokinetic studies (e.g., microsomal stability assays) validate improvements. Metabolite identification via LC-MS/MS guides further optimization .

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